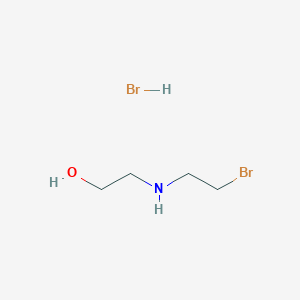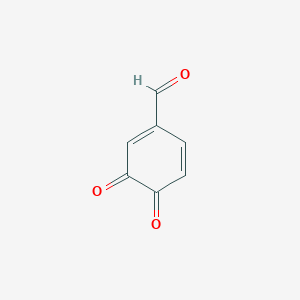
3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde: is an organic compound with the molecular formula C7H4O3 It is characterized by a six-membered ring structure containing two ketone groups and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 1,5-cyclohexadiene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone and aldehyde groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound finds applications in the production of dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde involves its ability to undergo various chemical transformations The aldehyde and ketone groups are reactive sites that participate in nucleophilic addition and substitution reactions
Comparaison Avec Des Composés Similaires
3,4-Dioxocyclohexa-1,5-diene-1-carboxylic acid: Similar structure but contains a carboxylic acid group instead of an aldehyde group.
5-Hydroxy-3,4-dioxo-1,5-cyclohexadiene-1-carboxylic acid: Contains a hydroxyl group in addition to the ketone and carboxylic acid groups.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid: A derivative with additional methyl groups and a butanoic acid side chain.
Uniqueness: 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde is unique due to the presence of both aldehyde and ketone groups within the same six-membered ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C7H4O3 |
|---|---|
Poids moléculaire |
136.10 g/mol |
Nom IUPAC |
3,4-dioxocyclohexa-1,5-diene-1-carbaldehyde |
InChI |
InChI=1S/C7H4O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4H |
Clé InChI |
DELHPZFPVWUYJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C(=O)C=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



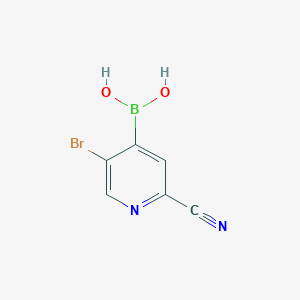
![Methyl 4-(6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14079552.png)
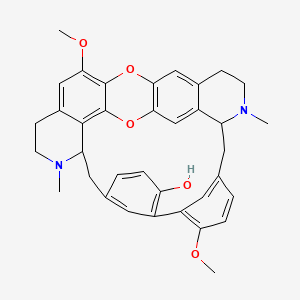
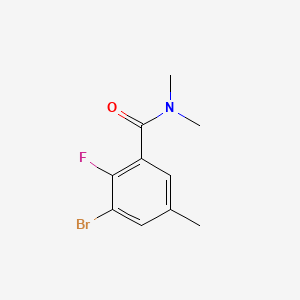
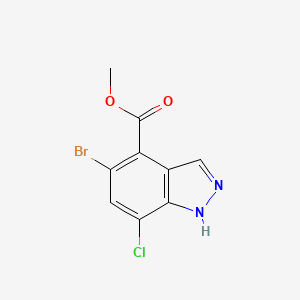
![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)

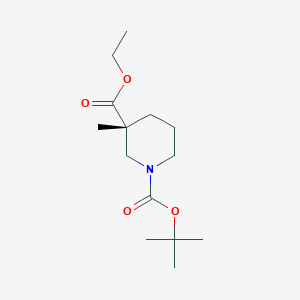
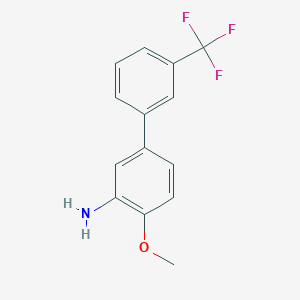

![4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone](/img/structure/B14079596.png)

